N-(2,1,3-benzothiadiazol-5-yl)butanamide
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Overview
Description
N-(2,1,3-Benzothiadiazol-5-yl)butanamide is a chemical compound with the molecular formula C10H11N3OS and a molecular weight of 221.279 g/mol . This compound is part of the benzothiadiazole family, known for their strong electron-withdrawing properties, making them valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of N-(2,1,3-benzothiadiazol-5-yl)butanamide typically involves the reaction of 2,1,3-benzothiadiazole with butanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
N-(2,1,3-Benzothiadiazol-5-yl)butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
N-(2,1,3-Benzothiadiazol-5-yl)butanamide has a wide range of applications in scientific research:
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)butanamide is primarily attributed to its electron-withdrawing properties. This characteristic allows it to interact with various molecular targets and pathways, enhancing the electronic properties of the materials it is incorporated into. In biological systems, it may interact with specific enzymes or receptors, leading to its observed biological activities .
Comparison with Similar Compounds
N-(2,1,3-Benzothiadiazol-5-yl)butanamide can be compared with other benzothiadiazole derivatives, such as:
2,1,3-Benzothiadiazole: The parent compound, known for its strong electron-withdrawing properties and used in similar applications.
4,7-Dibromo-2,1,3-benzothiadiazole: A derivative used in the synthesis of conjugated polymers for electronic applications.
2,1,3-Benzothiadiazole-5-carboxylic acid: Another derivative with applications in organic electronics and photoluminescent materials.
This compound stands out due to its unique structural features, which enhance its applicability in various fields, particularly in the development of advanced electronic materials.
Properties
Molecular Formula |
C10H11N3OS |
---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)butanamide |
InChI |
InChI=1S/C10H11N3OS/c1-2-3-10(14)11-7-4-5-8-9(6-7)13-15-12-8/h4-6H,2-3H2,1H3,(H,11,14) |
InChI Key |
FUWWSFHVLQCMJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC2=NSN=C2C=C1 |
Origin of Product |
United States |
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